molecular formula C20H21NO5 B1390375 Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid CAS No. 1279029-70-7

Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid

Cat. No. B1390375
CAS RN: 1279029-70-7
M. Wt: 355.4 g/mol
InChI Key: BOGQZFFOTLSMMA-SGTLLEGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid is a non-natural amino acid derivative, often used as a building block for peptide synthesis . The term “Fmoc” refers to a protective group used to protect the amino group during synthesis, while the stereochemistry (2S,3S) describes the configuration of the chiral centers . This compound is not found in nature but can be prepared through synthetic methods .


Molecular Structure Analysis

The molecular formula of this compound is C20H21NO5 . Its molecular weight is 355.4 g/mol . The InChI code is InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18-/m0/s1 . The Canonical SMILES is CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 355.4 g/mol , a XLogP3-AA of 3 , a hydrogen bond donor count of 2 , a hydrogen bond acceptor count of 5 , a rotatable bond count of 7 , an exact mass of 355.14197277 g/mol , a monoisotopic mass of 355.14197277 g/mol , a topological polar surface area of 84.9 Ų , a heavy atom count of 26 , a formal charge of 0 , and a complexity of 488 .

Scientific Research Applications

Fmoc-AMB has been used in a variety of scientific research applications. It has been used to study protein structure and function, as well as to synthesize a variety of compounds. In particular, Fmoc-AMB has been used to study the structure of peptides, as well as to synthesize peptide-based drugs. Additionally, Fmoc-AMB has been used to study the structure of enzymes and other biological molecules, as well as to synthesize compounds for drug discovery.

Advantages and Limitations for Lab Experiments

The use of Fmoc-AMB in laboratory experiments has several advantages. First, it is a versatile compound that can be used to synthesize a variety of compounds. Additionally, it is relatively easy to synthesize and can be purified by recrystallization. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively expensive compound, and its synthesis requires the use of hazardous chemicals, such as DMF and piperidine.

Future Directions

The potential future directions for Fmoc-AMB are numerous. First, it could be used to further study protein structure and function, as well as to synthesize new compounds for drug discovery. Additionally, it could be used to study the structure of other biological molecules, such as enzymes and DNA. Finally, it could be used to develop new therapeutic applications, such as peptide-based drugs.

properties

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGQZFFOTLSMMA-SGTLLEGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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